An In-depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Properties, Synthesis, and Therapeutic Context
An In-depth Technical Guide to 1-Methyl-7-nitro-1H-indazole: Properties, Synthesis, and Therapeutic Context
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties and scientific context of 1-Methyl-7-nitro-1H-indazole. We will delve into its molecular characteristics, plausible synthetic routes, reactivity, and the foundational role of its parent scaffold in modern pharmacology. This guide is structured to provide not just data, but actionable insights into the handling, analysis, and potential application of this specific heterocyclic compound.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives are integral to numerous therapeutic agents, demonstrating activities ranging from anti-inflammatory to potent anticancer effects.[2][3]
The introduction of a nitro group onto the indazole core profoundly influences its electronic profile and biological activity. Specifically, 7-nitro-1H-indazole, the parent compound to our topic molecule, is a well-characterized and potent selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] This inhibitory action has made it a valuable tool in neuroscience research, particularly for studying conditions involving excitotoxicity and neurodegeneration.[4]
1-Methyl-7-nitro-1H-indazole (CAS No: 58706-36-8) is the N1-methylated derivative of this important pharmacological agent.[6][7] The methylation at the N1 position blocks a potential hydrogen bond donor site and alters the molecule's polarity and metabolic profile, making it a compound of significant interest for developing new chemical entities with modulated pharmacokinetic and pharmacodynamic properties. It is primarily utilized as a fine chemical and key intermediate in the synthesis of more complex pharmaceutical compounds.[6]
Molecular and Physicochemical Profile
A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for 1-Methyl-7-nitro-1H-indazole are summarized below.
| Property | Value | Source |
| CAS Number | 58706-36-8 | [6][7] |
| Molecular Formula | C₈H₇N₃O₂ | [7] |
| Molecular Weight | 177.16 g/mol | [7] |
| IUPAC Name | 1-methyl-7-nitro-1H-indazole | [6][7] |
| SMILES | CN1N=CC2=C1C(=CC=C2)[O-] | [6] |
| InChI Key | HLSOBULFCLIDKE-UHFFFAOYSA-N | [7] |
Table 1: Core Physicochemical Properties of 1-Methyl-7-nitro-1H-indazole.
Commercial suppliers note that the compound is available at purities of 95% or greater and can be fully characterized by a suite of analytical methods including LCMS, GCMS, HPLC, NMR, and FTIR upon request.[6]
Synthesis and Purification Protocol
While specific literature detailing the synthesis of 1-Methyl-7-nitro-1H-indazole is sparse, a reliable synthetic route can be extrapolated from established methodologies for the N-alkylation of related nitroindazoles. The following protocol is based on the well-documented methylation of 6-nitro-1H-indazole and represents a robust and scalable approach.[8]
Workflow: Synthesis via N-Alkylation
Step-by-Step Methodology
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Preparation : In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, prepare a solution of 7-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 0.25 M). Cool the solution in an ice bath to 0°C.
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Expertise Note: DMF is an ideal solvent as it is polar aprotic, effectively solvating the indazolide anion formed in the next step without interfering with its nucleophilicity.
-
-
Deprotonation : Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) to the stirred solution in small portions.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N1 position of the indazole ring, generating a highly nucleophilic indazolide anion. Using a slight excess ensures complete deprotonation.
-
Trustworthiness: The evolution of hydrogen gas is a visual indicator of the reaction's progress. Maintain the temperature at 0°C for 30 minutes post-addition to ensure the reaction is complete.
-
-
Methylation : Add iodomethane (MeI, 1.1 eq) dropwise to the reaction mixture.
-
Causality: Iodomethane is an excellent electrophile for SN2 reactions. The indazolide anion attacks the methyl group, displacing the iodide leaving group. A small excess of MeI drives the reaction to completion.
-
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours to ensure complete conversion.
-
Workup : Carefully quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Expertise Note: The aqueous washes remove residual DMF and inorganic salts.
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-
Purification (Self-Validating System) : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator. The crude product will likely be a mixture of N1 and N2 methylated isomers. Purify the desired 1-Methyl-7-nitro-1H-indazole product via flash column chromatography on silica gel.
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Validation: The separation of isomers can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with expected values.
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Reactivity and Mechanistic Insights
The chemical reactivity of 1-Methyl-7-nitro-1H-indazole is dominated by the interplay between the electron-rich indazole ring system and the strongly electron-withdrawing nitro group at the C7 position.
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Effect of N1-Methylation : The N1 position is blocked by the methyl group, preventing reactions that typically occur at the acidic N-H of the parent indazole, such as N-acylation or further N-alkylation. This methylation is crucial as it directs any further reactivity towards the carbon framework of the bicyclic system.
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Influence of the 7-Nitro Group : The nitro group is a powerful deactivating group for electrophilic aromatic substitution, withdrawing electron density from the benzene portion of the ring. This makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the carbocyclic ring significantly more difficult compared to unsubstituted indazole.
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Reactivity Comparison : Studies on the reaction of nitroindazole isomers with formaldehyde in acidic conditions have shown that 7-nitro-1H-indazole is notably unreactive, while the 4-, 5-, and 6-nitro isomers readily form (1H-indazol-1-yl)methanol derivatives.[9][10] This inherent low reactivity is an important consideration for synthetic planning. With the N1 position already occupied in 1-Methyl-7-nitro-1H-indazole, the primary site for this specific reaction is blocked, reinforcing the compound's stability under these conditions.
Application in Drug Discovery & Development
The primary value of 1-Methyl-7-nitro-1H-indazole in a pharmaceutical context lies in its relationship to 7-nitro-1H-indazole, a selective nNOS inhibitor.[4] Understanding this relationship is key to appreciating its potential.
The synthesis of 1-Methyl-7-nitro-1H-indazole is a logical step in a lead optimization campaign. By methylating the parent compound, medicinal chemists can probe the importance of the N1 proton for target engagement and systematically modify the molecule's properties:
-
Pharmacokinetics : The addition of the methyl group increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
-
Target Binding : It allows for the exploration of the binding pocket of nNOS (or other targets) to determine if a hydrogen bond donor at the N1 position is essential for affinity.
-
Metabolic Stability : Blocking the N1 position can prevent certain metabolic transformations, potentially increasing the compound's half-life.
Beyond its direct use in nNOS inhibitor programs, the broader class of nitroindazoles has shown promise in other therapeutic areas, including antileishmanial and antibacterial applications, making derivatives like this one valuable starting points for diverse drug discovery efforts.[1][8]
Conclusion
1-Methyl-7-nitro-1H-indazole is a specialized chemical intermediate whose value is deeply rooted in the pharmacological importance of the nitroindazole scaffold. While not an end-product drug itself, it represents a critical node in the synthetic and conceptual pathways of medicinal chemistry. This guide has provided a framework for its synthesis, an overview of its chemical properties and reactivity, and the strategic rationale for its use in drug discovery. Researchers and scientists working with this molecule can leverage these insights to inform their experimental design, ensuring both technical success and a clear understanding of the compound's place within the broader landscape of pharmaceutical R&D.
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